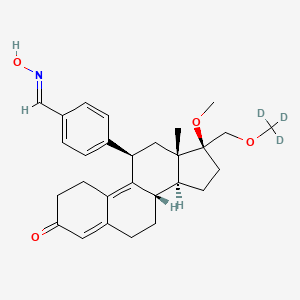
Asoprisnil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asoprisnil-d3 is a selective progesterone receptor modulator, which means it can interact with progesterone receptors in the body to exert specific effects. It is a deuterated form of asoprisnil, where three hydrogen atoms are replaced with deuterium. This modification can enhance the compound’s stability and metabolic profile. This compound has been studied for its potential therapeutic applications, particularly in the treatment of uterine fibroids and endometriosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asoprisnil-d3 involves several steps, starting from commercially available steroidal precursorsThe reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as the laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing robust purification techniques to isolate the final product. The use of deuterated solvents and reagents would be critical to ensure the incorporation of deuterium atoms at the desired positions .
Chemical Reactions Analysis
Types of Reactions
Asoprisnil-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can modify functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as ethers or esters .
Scientific Research Applications
Chemistry: Used as a tool compound to study the effects of deuterium substitution on steroidal molecules.
Biology: Investigated for its role in modulating progesterone receptor activity and its effects on cellular processes.
Medicine: Explored as a therapeutic agent for conditions like uterine fibroids and endometriosis due to its ability to modulate progesterone receptors.
Mechanism of Action
Asoprisnil-d3 exerts its effects by binding to progesterone receptors in target tissues. This binding can either activate or inhibit the receptor’s activity, depending on the context. The compound’s mechanism of action involves the recruitment of coactivators or corepressors to the receptor complex, which in turn modulates gene expression. This selective modulation of progesterone receptors can lead to various physiological effects, such as the reduction of uterine fibroid volume and suppression of endometrial proliferation .
Comparison with Similar Compounds
Similar Compounds
Mifepristone: Another selective progesterone receptor modulator with both agonist and antagonist activities.
Ulipristal acetate: Used for emergency contraception and treatment of uterine fibroids.
Telapristone: Investigated for its potential in treating breast cancer and endometriosis
Uniqueness of Asoprisnil-d3
This compound is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can potentially lead to improved pharmacokinetic properties and a longer duration of action compared to non-deuterated analogs .
Properties
Molecular Formula |
C28H35NO4 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-13-methyl-17-(trideuteriomethoxymethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1/i2D3 |
InChI Key |
GJMNAFGEUJBOCE-NTHHNUOISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)/C=N/O)C)OC |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















